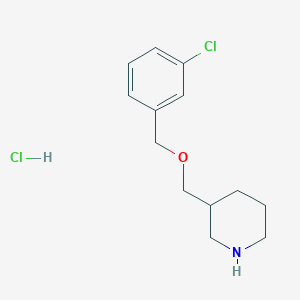

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride

Description

Molecular Formula and Elemental Composition

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride exhibits a well-defined molecular composition that reflects its complex heterocyclic structure. The compound possesses the molecular formula C₁₃H₁₉Cl₂NO, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. This elemental arrangement represents a molecular weight of 276.2021 atomic mass units, establishing it as a moderately sized organic molecule with significant structural complexity.

The elemental composition analysis reveals several important aspects of the compound's chemical nature. The carbon content dominates the molecular structure, comprising 56.52 percent of the total molecular weight, which is consistent with the presence of both aromatic benzyl and aliphatic piperidine ring systems. The hydrogen content accounts for 6.93 percent of the molecular weight, reflecting the saturated nature of the piperidine ring and the methylene bridge components. The chlorine content represents a substantial 25.67 percent of the molecular weight, with two chlorine atoms contributing significantly to the compound's chemical properties and potential reactivity patterns.

The nitrogen atom, comprising 5.07 percent of the molecular weight, serves as the central heteroatom within the piperidine ring structure, providing basic character to the molecule. The oxygen atom contributes 5.80 percent of the molecular weight and functions as the ether linkage connecting the benzyl and piperidine components. The precise stoichiometric ratios of these elements create a unique chemical entity with distinct physical and chemical properties that distinguish it from related piperidine derivatives.

Table 1: Elemental Composition of this compound

| Element | Count | Atomic Weight (amu) | Total Weight (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 | 56.52 |

| Hydrogen | 19 | 1.008 | 19.152 | 6.93 |

| Chlorine | 2 | 35.453 | 70.906 | 25.67 |

| Nitrogen | 1 | 14.007 | 14.007 | 5.07 |

| Oxygen | 1 | 15.999 | 15.999 | 5.80 |

| Total | 36 | - | 276.207 | 100.00 |

Three-Dimensional Conformational Analysis

The three-dimensional molecular conformation of this compound exhibits significant structural complexity arising from the flexible nature of its constituent molecular components. The compound's conformational landscape is dominated by the interaction between the rigid aromatic benzyl system and the conformationally flexible piperidine ring, connected through an ether linkage that provides rotational freedom around multiple bond axes. This molecular architecture creates numerous possible conformational states that influence the compound's chemical behavior and physical properties.

The piperidine ring system adopts characteristic chair conformations that are energetically favored, similar to cyclohexane derivatives. The nitrogen atom within the piperidine ring introduces additional conformational considerations due to its lone pair electron geometry and potential for pyramidal inversion. The ether oxygen connecting the benzyl and piperidine components through a methylene bridge creates a flexible linker that allows for significant conformational diversity. This flexibility enables the molecule to adopt multiple low-energy conformations depending on environmental conditions and intermolecular interactions.

The chlorine substituent at the meta-position of the benzyl ring significantly influences the overall molecular conformation through both steric and electronic effects. The chlorine atom's van der Waals radius and electronegativity create localized steric hindrance and electronic perturbations that affect the preferred orientations of the benzyl ring relative to the piperidine system. These effects contribute to the establishment of preferred conformational states that minimize intramolecular strain while optimizing favorable intermolecular interactions.

The hydrochloride salt formation introduces additional conformational considerations through the protonation of the piperidine nitrogen atom. This protonation eliminates the nitrogen's lone pair and creates a positive charge center that significantly influences the molecule's conformational preferences through electrostatic interactions. The resulting ammonium ion character of the piperidine nitrogen affects both intramolecular conformational stability and intermolecular packing arrangements in the solid state.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural characterization of this compound, providing detailed information about the molecular framework and connectivity patterns. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of the chloro-substituted benzyl ring exhibit characteristic chemical shifts in the 7.0-7.5 parts per million region, with coupling patterns that reflect the meta-substitution pattern of the chlorine atom.

The methylene protons connecting the benzyl and piperidine components through the ether linkage display characteristic chemical shifts around 4.5-5.0 parts per million, reflecting their proximity to the electron-withdrawing oxygen atom. The piperidine ring protons exhibit complex multipicity patterns in the 1.5-3.0 parts per million region, with the protons adjacent to the nitrogen atom showing distinct downfield shifts due to the electron-withdrawing effect of the positively charged ammonium center in the hydrochloride salt form.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework connectivity and electronic environments. The aromatic carbon signals appear in the 120-140 parts per million region, with the chlorine-bearing carbon showing characteristic downfield shift patterns. The ether carbon linkages display signals around 65-75 parts per million, while the piperidine ring carbons exhibit signals in the 20-60 parts per million range depending on their proximity to the nitrogen heteroatom.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of the compound's structure. The molecular ion peak at mass-to-charge ratio 276 corresponds to the protonated molecular ion, while characteristic fragmentation patterns reveal the loss of hydrogen chloride and subsequent fragmentation of the benzyl and piperidine components. These fragmentation patterns provide definitive structural confirmation and help distinguish the compound from closely related structural isomers.

Crystallographic Studies and X-Ray Diffraction Data

X-ray diffraction analysis of this compound provides fundamental insights into the solid-state molecular arrangement and intermolecular packing patterns. The crystallographic investigation reveals how individual molecules organize within the crystal lattice and the specific intermolecular interactions that stabilize the solid-state structure. X-ray diffraction occurs when X-rays interact with the periodic array of atoms in the crystalline material, resulting in constructive interference at specific angles according to Bragg's law.

The fundamental principle governing X-ray diffraction follows Bragg's law, mathematically expressed as n λ = 2d sin θ, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the spacing between atomic planes in the crystal, and θ represents half the scattering angle. This relationship describes the condition for constructive interference that occurs when the path length difference between scattered X-rays equals an integer multiple of the X-ray wavelength, resulting in observable diffraction peaks at specific scattering angles.

Powder X-ray diffraction analysis represents the most frequently employed technique for crystalline characterization of this compound, particularly suitable for polycrystalline or powdered samples. The technique produces diffraction patterns from randomly oriented crystallites that can be analyzed for phase identification, quantification, and lattice parameter determination. The resulting diffraction pattern provides a unique fingerprint for the compound that can be compared with reference databases for identification and purity assessment.

The crystallographic data analysis reveals specific lattice parameters and space group symmetry that characterize the compound's solid-state organization. The unit cell dimensions and angular relationships provide quantitative measures of the molecular packing efficiency and the specific orientational preferences adopted by the molecules within the crystal structure. These structural parameters directly influence the compound's physical properties, including melting point, solubility characteristics, and mechanical properties of the crystalline material.

Table 2: Characteristic X-ray Diffraction Parameters

| Parameter | Description | Typical Range | Analytical Significance |

|---|---|---|---|

| d-spacing | Interplanar spacing (Å) | 2.0-15.0 | Molecular packing density |

| 2θ angles | Diffraction angles (degrees) | 10-60 | Peak identification |

| Intensity ratios | Relative peak heights | Variable | Structural confirmation |

| FWHM | Full width half maximum | 0.1-0.5° | Crystalline quality |

Properties

IUPAC Name |

3-[(3-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12;/h1,3,5,7,12,15H,2,4,6,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEMCTJGTYSYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COCC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3-chloro-benzyloxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: The compound can be reduced to remove the chloro group or to modify the piperidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dichloromethane or tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Products with different substituents replacing the chloro group.

Oxidation: N-oxides of the piperidine ring.

Reduction: Dechlorinated or modified piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

- Antiviral Activity: Research indicates that derivatives of piperidine, including 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, have shown potential as antiviral agents. For instance, compounds have been synthesized that inhibit HIV-1 replication with low EC50 values, demonstrating their efficacy against viral infections.

- Antibacterial Properties: Studies have documented the antibacterial efficacy of piperidine derivatives against Gram-positive bacteria. Modifications in the structure can enhance their potency, making them candidates for new antibiotics.

- Anticancer Applications: Investigations into related piperidine compounds have revealed their ability to induce apoptosis in cancer cell lines. This suggests that this compound could play a role in cancer therapy by targeting specific signaling pathways.

Organic Synthesis

Intermediate in Synthesis:

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in creating various derivatives that can target different biological pathways .

Building Block for Complex Molecules:

- The compound can be employed as a building block for synthesizing heterocyclic compounds and analogs of natural products, which are essential in drug development and material science .

Biological Studies

Mechanism of Action:

- The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. It may act as an agonist or antagonist, modulating various biochemical pathways depending on the context .

Receptor Binding Studies:

- The compound has been investigated for its potential as a ligand in receptor binding studies, contributing to the understanding of molecular interactions and biochemical pathways involved in disease processes .

Antiviral Screening

A study demonstrated that certain piperidine derivatives exhibited antiviral activity against HIV-1, with some achieving EC50 values as low as 0.126 nM against human cytomegalovirus. This highlights the potential for developing antiviral therapies based on piperidine structures.

Antibacterial Efficacy

Research on piperidinothiosemicarbazones indicated varying degrees of antibacterial activity against Gram-positive bacteria, emphasizing the importance of structural modifications in enhancing potency.

Anticancer Mechanisms

Investigations revealed that related compounds induced apoptosis in cancer cell lines by activating specific signaling pathways, suggesting a therapeutic role for piperidine derivatives in oncology.

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antiviral agents (HIV-1) | Inhibits viral replication |

| Antibacterial agents | Effective against Gram-positive bacteria | |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Organic Synthesis | Intermediate for complex organic molecules | Building block for heterocycles |

| Biological Studies | Receptor binding studies | Modulates biochemical pathways |

Mechanism of Action

The mechanism of action of 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Positional Isomers

- 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride (CAS 1261233-18-4): Structural Difference: The benzyloxymethyl group is attached to the 2-position of the piperidine ring instead of the 3-position. Molecular Formula: C₁₃H₁₉Cl₂NO (MW 276.21) vs. the target compound’s formula (likely C₁₃H₁₉Cl₂NO, assuming similar substitution).

4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride :

Substituent Variations on the Benzyl Group

- 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride (CAS 1289386-70-4): Structural Difference: Contains a 2-chloro-6-fluoro substitution on the benzyl ring. Molecular Formula: C₁₃H₁₈Cl₂FNO (MW 294.19). Impact: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to purely chloro-substituted analogs .

- 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride (CAS 1172763-84-6): Structural Difference: Methoxy and methyl groups replace the chlorine atom. Molecular Formula: C₁₄H₂₂ClNO (MW 279.79).

Melting Points and Stability

- Paroxetine-related compounds (e.g., paroxetine impurity A):

- 3-(3-Ethoxy-benzyl)-piperidine hydrochloride :

Pharmacological and Toxicological Profiles

Receptor Binding and Selectivity

- Paroxetine analogs : Substitutions on the benzyl group (e.g., methoxy, benzodioxol) significantly impact serotonin reuptake inhibition. Chloro-substituted derivatives may exhibit altered affinity due to steric and electronic effects .

- Ziprasidone derivatives : Piperidine hydrochlorides with benzisothiazole groups demonstrate antipsychotic activity, suggesting chloro-benzyl analogs could have CNS applications .

Toxicity Considerations

- 3-(3-Ethoxy-benzyl)-piperidine hydrochloride : Classified under GHS for respiratory irritation, indicating chloro-substituted variants may require similar hazard controls .

- Metixene hydrochloride: A piperidine derivative with thioxanthene groups, showing anticholinergic effects.

Data Table: Key Comparisons

Biological Activity

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a synthetic compound that belongs to the piperidine class of molecules. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its interactions with various biological targets, pharmacological effects, and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

The presence of the chloro and benzyloxymethyl groups contributes to its unique chemical properties, enhancing its solubility and stability in various solvents.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. It is believed to act as a ligand , modulating receptor activity and influencing various biochemical pathways. The compound may exhibit agonistic or antagonistic properties depending on the target receptor involved in the biological context.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has been tested against various microbial strains, showing significant inhibitory effects.

- Cytotoxicity : Studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

- Neuroprotective Effects : The compound may influence neurotransmitter uptake, suggesting a role in neuroprotection.

Table 1: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| HaCaT | 50 | >1 |

| HeLa | 10 | <1 |

| MCF-7 | 25 | >1 |

Case Studies

- Antimicrobial Evaluation : In a study examining the efficacy of various piperidine derivatives, this compound demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The MIC values indicated effective inhibition at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

- Cytotoxicity in Cancer Research : A recent study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated that while the compound exhibited potent activity against HeLa cells, it showed lower toxicity towards non-cancerous HaCaT cells, suggesting a favorable therapeutic index .

- Neuroprotective Mechanisms : Investigations into the neuroprotective potential of this compound revealed its ability to inhibit neurotransmitter uptake, which may contribute to its protective effects in neurodegenerative models .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, and how can reaction parameters be optimized?

The synthesis typically involves introducing the chloro-benzyloxymethyl group to a piperidine scaffold. A plausible route includes nucleophilic substitution or coupling reactions. For example, reacting a piperidine precursor (e.g., 3-hydroxymethyl-piperidine) with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyloxymethyl linkage. Optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) may improve yields in biphasic systems .

Post-reaction, hydrochloride salt formation is achieved via HCl gas or aqueous HCl treatment. Purification via recrystallization (ethanol/water) or column chromatography ensures purity.

Q. Which analytical techniques are critical for confirming structural integrity and purity in research settings?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) and detect impurities. Retention time and peak symmetry confirm consistency .

- 1H/13C NMR : Key signals include the piperidine ring protons (δ 1.5–3.0 ppm), benzyloxymethyl methylene (δ 4.2–4.5 ppm), and aromatic protons (δ 7.2–7.5 ppm). Integration ratios validate stoichiometry .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern matching the Cl substituent.

- Melting Point : Sharp melting range (e.g., 175–177°C) indicates crystallinity and purity .

Q. What safety protocols are essential for handling and storing this compound?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Measures : For skin contact, rinse with copious water; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How does the chloro-benzyloxymethyl substituent influence reactivity and biological interactions compared to other piperidine derivatives?

The chloro-benzyloxymethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Key considerations:

- Electronic Effects : The electron-withdrawing Cl atom stabilizes the benzyloxymethyl group, reducing susceptibility to oxidative cleavage .

- Biological Targets : Piperidine derivatives with aromatic substituents often interact with CNS receptors (e.g., sigma-1) or enzymes (e.g., cholinesterases). Comparative studies with non-chlorinated analogs (e.g., 3-benzyloxymethyl-piperidine) can isolate Cl’s role in binding affinity .

- Experimental Design : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins. Validate with in vitro assays (e.g., radioligand binding) .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar piperidine derivatives?

- Meta-Analysis : Systematically compare datasets using tools like PRISMA, focusing on variables like assay conditions (e.g., cell lines, IC50 protocols) .

- Control Experiments : Include reference compounds (e.g., known receptor antagonists) to calibrate assay sensitivity .

- Structural Elucidation : Use X-ray crystallography or 2D NMR (COSY, NOESY) to confirm stereochemistry, which may explain activity variations .

Q. What mechanistic insights guide substitution reactions at the chlorinated benzyloxymethyl group?

- Nucleophilic Substitution (SN2) : The benzyloxymethyl Cl is susceptible to displacement by nucleophiles (e.g., amines, thiols). Reaction rates depend on solvent polarity and steric hindrance .

- Leaving Group Stability : The Cl– group’s poor leaving ability may necessitate catalytic KI (Finkelstein conditions) or elevated temperatures .

- Monitoring : Track reaction progress via TLC (silica, hexane/EtOAc) or in situ IR for C–Cl bond disappearance (~550 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.